molecular formula C16H20O3 B1620427 Hexacyprone CAS No. 892-01-3

Hexacyprone

Cat. No.: B1620427
CAS No.: 892-01-3
M. Wt: 260.33 g/mol
InChI Key: QQWBGHWKTDIMCX-UHFFFAOYSA-N
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Preparation Methods

Hexacyprone can be synthesized through multiple synthetic routes. One common method involves a multi-step reaction starting from 1-pyrrolidino-1-cyclohexene . The steps include:

Chemical Reactions Analysis

Hexacyprone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, methanol, and acetic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexacyprone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of hexacyprone involves its interaction with molecular targets in the liver to stimulate bile production.

Comparison with Similar Compounds

Hexacyprone can be compared with other choleretic agents such as:

    Ursodeoxycholic acid: Used to dissolve gallstones and treat certain liver diseases.

    Chenodeoxycholic acid: Another bile acid used to dissolve gallstones.

This compound is unique due to its specific chemical structure and the synthetic routes available for its preparation .

Properties

IUPAC Name

3-(1-benzyl-2-oxocyclohexyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c17-14-8-4-5-10-16(14,11-9-15(18)19)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWBGHWKTDIMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862461
Record name 3-(1-Benzyl-2-oxocyclohexyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-01-3
Record name Hexacyprone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Benzyl-2-oxocyclohexyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXACYPRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1D0U7HRCG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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